p-nitro-Pifithrin-alpha

Descripción

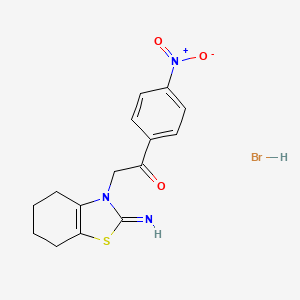

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-nitrophenyl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S.BrH/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21;/h5-8,16H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPCMOGORSWOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010184 | |

| Record name | p-nitro-Pifithrin-alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389850-21-9 | |

| Record name | p-nitro-Pifithrin-alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Intercepting the Guardian of the Genome

An In-Depth Technical Guide to the Mechanism of Action of p-nitro-Pifithrin-alpha

The tumor suppressor protein p53, often termed the "guardian of the genome," stands as a central node in the cellular response to stress.[1] Upon activation by stimuli such as DNA damage, oncogene activation, or hypoxia, p53 orchestrates a range of cellular outcomes, including transient cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged cells.[1] The transcriptional activation of target genes like CDKN1A (p21), BAX, and MDM2 is fundamental to these functions.[1] Given its pivotal role in tumor suppression, the modulation of p53 activity has become a significant objective in drug development.

Pifithrin-alpha (PFT-α) emerged as a landmark discovery, being one of the first small molecules identified to inhibit p53's transcriptional activity.[2] It was shown to protect cells from p53-mediated apoptosis, generating considerable interest in its potential use to mitigate the side effects of genotoxic cancer therapies.[3][4] However, subsequent investigations revealed a critical flaw: PFT-α is chemically unstable under physiological conditions, rapidly undergoing an intramolecular cyclization to form a sparingly soluble and less active derivative, Pifithrin-β.[2][5][6][7] This instability complicates the interpretation of experimental results and limits its therapeutic potential.

To overcome these limitations, more stable and potent analogs were developed. Among these, This compound (PFN-α) , particularly its cyclic form, has proven to be a superior chemical tool. It is a cell-permeable compound that is approximately one order of magnitude more potent than its parent molecule in cellular assays.[8][9] This guide provides an in-depth technical overview of the mechanism of action of PFN-α, focusing on its primary p53-inhibitory function, its p53-independent activities, and the critical experimental methodologies required for its study.

Part 1: The Primary Mechanism - Post-Transcriptional Inhibition of p53

The canonical mechanism of PFN-α action is the targeted suppression of p53's function as a transcription factor. Following cellular stress, p53 is stabilized and translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of its target genes to activate their transcription.

PFN-α intervenes in this pathway at a specific juncture. It does not prevent the upstream activation of p53, such as its stress-induced phosphorylation at key residues like Serine 15, nor does it block the protein's translocation into the nucleus.[8][9][10] Instead, PFN-α acts downstream, inhibiting the ability of nuclear p53 to transactivate its target genes.[8] This results in the suppression of p53-dependent apoptosis and cell cycle arrest.[4][11] The precise molecular interaction remains under investigation, but the functional outcome is a potent blockade of p53's transcriptional program.

Part 3: Beyond p53 - Off-Target Activities and p53-Independent Mechanisms

While PFN-α is a valuable tool for studying p53, it is crucial for researchers to recognize that its cellular effects are not exclusively mediated through p53 inhibition. Several p53-independent activities have been described for the parent compound, PFT-α, which likely extend to its analogs.

-

Aryl Hydrocarbon Receptor (AhR) Agonism: PFT-α is a potent agonist of the AhR, a ligand-activated transcription factor involved in xenobiotic metabolism. [12]PFT-α can bind to AhR, promote its translocation to the nucleus, and induce the expression of AhR target genes like CYP1A1. [12]Importantly, studies have shown that the p53-inhibitory action of PFT-α occurs independently of this AhR agonism. [12]Nonetheless, this activity could contribute to the overall cellular phenotype, especially in long-term experiments.

-

Heat Shock and Glucocorticoid Receptor Signaling: The parent compound PFT-α has been reported to suppress both the heat shock response and glucocorticoid receptor signaling. [1][4][13]This led to the hypothesis that it may target a common upstream regulator, such as the HSP90/HSP70 chaperone machinery. [13]However, this remains an area of debate, as other studies have found no evidence that PFT-α inhibits chaperone function. [10]It is important to distinguish PFT-α from the related compound Pifithrin-μ, which is a confirmed inhibitor of HSP70. [14][15][16]

-

MAPK/ERK Pathway Modulation: In some cancer cell lines, PFT-α has been shown to up-regulate the expression of Cyclooxygenase-2 (COX-2) through the activation of the MEK/ERK signaling pathway. [17]This effect was observed irrespective of the cellular p53 status, highlighting a distinct signaling cascade influenced by the compound. [17]

-

Mitochondrial Apoptosis Pathway: PFT-α can protect cells from DNA damage-induced apoptosis through a p53-independent mechanism that acts downstream of the mitochondria. [18]It was shown to block the apoptosome-mediated activation of caspase-9 and -3 without preventing the release of cytochrome c, a process that may involve cyclin D1. [18]

Conclusion and Future Directions

This compound (PFN-α) is a potent, second-generation inhibitor of the p53 tumor suppressor protein. Its primary mechanism of action is the post-transcriptional inhibition of p53's ability to activate target genes, thereby preventing p53-mediated apoptosis and cell cycle arrest. Its improved chemical stability and potency over the parent compound, Pifithrin-alpha, make it a more reliable and effective tool for both in vitro and in vivo research.

However, as with any small molecule inhibitor, absolute specificity is rare. Researchers employing PFN-α must remain cognizant of its potential p53-independent effects, including the activation of the AhR and MEK/ERK pathways. The interpretation of experimental data should always consider these alternative mechanisms. Future research should focus on elucidating the direct binding partner(s) of PFN-α to fully resolve its molecular mechanism and to clarify the conflicting reports regarding its influence on cellular chaperone systems. Such studies will not only refine our understanding of this important chemical probe but also aid in the development of next-generation p53 modulators with even greater specificity and therapeutic potential.

References

-

Murphy, P. J., Galigniana, M. D., Morishima, Y., Harrell, J. M., Kwok, R. P., Ljungman, M., & Pratt, W. B. (2004). Pifithrin-alpha inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation. Journal of Biological Chemistry. [Link]

-

Liu, X., Chen, Z., Huang, H., Xu, Z., & Li, J. (2009). Pifithrin-α protects against doxorubicin-induced apoptosis and acute cardiotoxicity in mice. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Roos, W. P., Tsaousidou, E., & Kaina, B. (2009). Pifithrin-alpha protects against DNA damage-induced apoptosis downstream of mitochondria independent of p53. Cell Death & Differentiation. [Link]

-

So, E., & Robins, D. J. (2005). An evaluation of the ability of pifithrin-α and -β to inhibit p53 function in two wild-type p53 human tumor cell lines. Molecular Cancer Therapeutics. [Link]

-

Kanno, Y., Takane, T., Takizawa, Y., & Abe, T. (2006). The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor. Toxicological Sciences. [Link]

-

Abdelalim, E. M., & Tooyama, I. (2012). The p53 inhibitor, pifithrin-α, suppresses self-renewal of embryonic stem cells. Biochemical and Biophysical Research Communications. [Link]

-

Haapaniemi, E., Botla, S., Persson, J., Schmierer, B., & Taipale, J. (2018). CRISPR/Cas9 treatment causes extended TP53-dependent cell cycle arrest in human cells. PLOS ONE. [Link]

-

Gembarska, A., Luczynski, M., & O'Connor, P. M. (2007). The p53 inhibitor pifithrin-alpha forms a sparingly soluble derivative via intramolecular cyclization under physiological conditions. Molecular Pharmaceutics. [Link]

-

ResearchGate. (n.d.). The p53 Inhibitor Pifithrin-α Forms a Sparingly Soluble Derivative via Intramolecular Cyclization under Physiological Conditions. Retrieved from [Link]

-

Gembarska, A., Luczynski, M., & O'Connor, P. M. (2007). The p53 Inhibitor Pifithrin-α Forms a Sparingly Soluble Derivative via Intramolecular Cyclization under Physiological Conditions. ACS Publications. [Link]

-

Chen, Y., Zhang, Z., & Chen, J. (2021). The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy. Neuroscience Letters. [Link]

-

O'Neill, M. J., Manion, M. K., & Schwartz, L. E. (2013). Pifithrin-μ, an Inhibitor of Heat-Shock Protein 70, Can Increase the Antitumor Effects of Hyperthermia Against Human Prostate Cancer Cells. PLOS ONE. [Link]

-

O'Neill, M. J., Manion, M. K., & Schwartz, L. E. (2014). The HSP70 and Autophagy Inhibitor Pifithrin-μ Enhances the Antitumor Effects of TRAIL on Human Pancreatic Cancer. Molecular Cancer Therapeutics. [Link]

-

Van Gorp, S., Van Hecke, E., & Van den Broecke, R. (2007). Modulation of p53 transcriptional activity by PRIMA-1 and Pifithrin-alpha on staurosporine-induced apoptosis of wild-type and mutated p53 epithelial cells. International Journal of Oncology. [Link]

-

Kim, S., Han, J., & Lee, S. K. (2010). Pifithrin-α, an inhibitor of p53 transactivation, up-regulates COX-2 expression through an MAPK-dependent pathway. Oncology Reports. [Link]

-

O'Neill, M. J., Manion, M. K., & Schwartz, L. E. (2013). Pifithrin-μ, an Inhibitor of Heat-Shock Protein 70, Can Increase the Antitumor Effects of Hyperthermia Against Human Prostate Cancer Cells. PLOS ONE. [Link]

-

O'Neill, M. J., Manion, M. K., & Schwartz, L. E. (2014). The HSP70 and autophagy inhibitor pifithrin-μ enhances the antitumor effects of TRAIL on human pancreatic cancer. Molecular Cancer Therapeutics. [Link]

-

Komarova, E. A., Neznanov, N., & Komarov, P. G. (2003). p53 Inhibitor Pifithrin Can Suppress Heat Shock and Glucocorticoid Signaling Pathways. Journal of Biological Chemistry. [Link]

-

Apontes, P., & Sabbatinelli, J. (2020). Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes. Scientific Reports. [Link]

-

Brazdova, M., Navratilova, L., & Tichy, V. (2009). Modes of p53 Interactions with DNA in the Chromatin Context. Cell Cycle. [Link]

-

Toderici, M., Radecke, S., & You, F. (2022). Modulation of TCR stimulation and pifithrin-α improves the genomic safety profile of CRISPR-engineered human T cells. Molecular Therapy. [Link]

-

Lagneaux, L., Gillet, N., & Stamatopoulos, B. (2005). Inhibition of p53, p21 and Bax by pifithrin-alpha does not affect UV induced apoptotic response in CS-B cells. DNA Repair. [Link]

Sources

- 1. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. selleckchem.com [selleckchem.com]

- 5. The p53 inhibitor pifithrin-alpha forms a sparingly soluble derivative via intramolecular cyclization under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. Pifithrin-alpha inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. axonmedchem.com [axonmedchem.com]

- 15. Pifithrin-μ, an Inhibitor of Heat-Shock Protein 70, Can Increase the Antitumor Effects of Hyperthermia Against Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Pifithrin-α, an inhibitor of p53 transactivation, up-regulates COX-2 expression through an MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pifithrin-alpha protects against DNA damage-induced apoptosis downstream of mitochondria independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to p-nitro-Pifithrin-alpha: Synthesis, Mechanism, and Application

Abstract

The tumor suppressor protein p53, the "guardian of the genome," is a critical mediator of cellular response to stress, including DNA damage induced by chemotherapy and radiation. While its role in eliminating cancer cells is beneficial, its activity in healthy tissues contributes significantly to the dose-limiting toxicities of cancer treatments. This has spurred the development of p53 inhibitors as a novel class of chemoprotective agents. This in-depth technical guide focuses on p-nitro-Pifithrin-alpha (PFT-α), a potent analog in the Pifithrin series. We provide a comprehensive overview of its discovery, detailed protocols for its chemical synthesis, an elucidation of its mechanism of action, and validated methodologies for its preclinical evaluation. This document is designed to be an essential resource for researchers, medicinal chemists, and professionals in the field of drug development.

The Rationale for p53 Inhibition in Oncology

The p53 protein is a transcription factor that, in response to cellular stressors like DNA damage, orchestrates a range of cellular outcomes including cell cycle arrest, senescence, and apoptosis.[1] In the context of cancer therapy, the cytotoxic effects of many conventional agents are reliant on the activation of p53-dependent apoptotic pathways. However, this same mechanism is responsible for the collateral damage to healthy, rapidly proliferating tissues, such as the bone marrow and gastrointestinal tract, leading to severe side effects that often limit the therapeutic window.

A paradigm-shifting therapeutic strategy emerged from the concept of transiently inhibiting p53 in normal tissues during cancer treatment. The underlying hypothesis is that a temporary blockade of p53 function could shield healthy cells from the damaging effects of chemo- and radiotherapy, without compromising the therapeutic efficacy in tumor cells, which frequently harbor p53 mutations and are therefore insensitive to its apoptotic signals. This innovative approach led to the discovery of the Pifithrin family of small-molecule p53 inhibitors.

From Discovery to a More Potent Analog: The Advent of this compound

The initial breakthrough in this field was the identification of Pifithrin-alpha (PFT-α), a small molecule capable of reversibly inhibiting p53's transcriptional activity and protecting cells from p53-dependent apoptosis.[2] Subsequent research revealed that PFT-α is unstable under physiological conditions and rapidly converts to a more stable cyclized form.[3] This understanding, coupled with structure-activity relationship (SAR) studies, led to the development of analogs with enhanced potency and stability.

Among these, the introduction of a nitro group at the para-position of the phenyl ring resulted in a compound, this compound, with significantly increased p53 inhibitory activity.[2][4] Further investigation has shown that the cyclized form of this compound is a highly potent, cell-permeable inhibitor of p53.[4][5][6][7] This guide will focus on the synthesis and evaluation of this cyclized, more active form.

Chemical Synthesis of p-nitro-Cyclic-Pifithrin-alpha

The synthesis of 2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][8][9]benzothiazole, the stable, cyclized form of this compound, is a two-step process commencing with the well-established Gewald reaction.

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction is a multi-component condensation that provides a straightforward route to polysubstituted 2-aminothiophenes.[10][11]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1 equivalent), malononitrile (1.2 equivalents), and elemental sulfur (1 equivalent) in ethanol.

-

Add a catalytic amount of a morpholine.

-

Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

-

The crude product can be purified by recrystallization from ethanol to yield light orange crystals.[12]

Step 2: Synthesis of 2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][9][10]benzothiazole

This step involves the reaction of the 2-aminothiophene intermediate with a substituted phenacyl bromide followed by acid-catalyzed intramolecular cyclization.

Protocol:

-

Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 equivalent) and 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) in acetone.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the resulting precipitate by filtration.

-

Suspend the precipitate in ethanol containing a catalytic amount of concentrated hydrochloric acid (e.g., 6N HCl).

-

Heat the mixture under reflux for 4-6 hours.

-

Cool the reaction to room temperature and basify with an aqueous ammonia solution (e.g., 20% NH4OH).

-

The final product will precipitate. Collect the solid by filtration and recrystallize from ethanol.[13]

Reagents and Conditions Summary

| Step | Starting Materials | Reagents/Solvents | Conditions |

| 1 | Cyclohexanone, Malononitrile, Sulfur | Ethanol, Morpholine | 60°C, 2-4 hours |

| 2 | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, 2-bromo-1-(4-nitrophenyl)ethanone | Acetone, Ethanol, HCl, NH4OH | Room temp (24h) then Reflux (4-6h) |

Synthesis Workflow Diagram

Caption: Synthesis of p-nitro-Cyclic-Pifithrin-alpha.

Mechanism of Action: Interception of the p53 Pathway

This compound functions as a potent inhibitor of p53's transcriptional activity. While the precise molecular interactions are still under investigation, it is understood to prevent p53 from activating its downstream target genes.

Key Mechanistic Features

-

Inhibition of Transcriptional Activation: The primary mode of action is the suppression of p53-mediated transactivation of its target genes, such as the cyclin-dependent kinase inhibitor CDKN1A (encoding p21) and pro-apoptotic genes like BAX.[2]

-

Post-Transcriptional Activity Inhibition: p-nitro-Cyclic-Pifithrin-alpha is described as an inhibitor of p53 post-transcriptional activity, though it does not prevent the phosphorylation of p53 at Ser15, an key activation event.[4][5]

-

Aryl Hydrocarbon Receptor Agonism: It is noteworthy that PFT-α has also been identified as an agonist of the aryl hydrocarbon receptor (AhR), although its p53 inhibitory effects appear to be independent of this activity.

Signaling Pathway Diagram

Caption: Inhibition of p53 transcriptional activity.

Protocols for Experimental Validation

The following protocols provide a framework for the in vitro and in vivo evaluation of the synthesized this compound.

In Vitro Evaluation

5.1.1. Cell Viability Assessment (MTT Assay)

-

Objective: To determine the cytoprotective effect of this compound against a p53-activating cytotoxic agent.

-

Protocol:

-

Seed a human cell line with wild-type p53 (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[14]

-

Pre-treat the cells with a range of concentrations of this compound for 1-2 hours.

-

Introduce a p53-activating cytotoxic agent (e.g., doxorubicin) and incubate for a further 24-72 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

-

Add 100 µL of detergent reagent (solubilization solution) to each well and incubate in the dark at room temperature for at least 2 hours.[15]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate cell viability as a percentage of the untreated control.

-

5.1.2. Western Blot Analysis of p53 Pathway Proteins

-

Objective: To confirm the inhibition of p53-mediated downstream protein expression.

-

Protocol:

-

Treat cells as described in the MTT assay protocol.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[8]

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.[8]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, and cleaved caspase-3 overnight at 4°C.[8][16][17] Use an antibody against β-actin as a loading control.[16]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

In Vivo Evaluation

5.2.1. Mouse Model of Chemotherapy-Induced Toxicity

-

Objective: To assess the in vivo efficacy of this compound as a chemoprotective agent.

-

Protocol:

-

Use immunocompetent mice (e.g., C57BL/6).

-

Administer this compound (e.g., via intraperitoneal injection) at a pre-determined dose 30-60 minutes prior to the administration of a chemotherapeutic agent (e.g., a single high dose of doxorubicin or cisplatin).

-

A control group should receive a vehicle followed by the chemotherapeutic agent.

-

Monitor the animals daily for body weight changes, signs of distress, and survival over a period of 14-21 days.[18]

-

At the end of the study, or if humane endpoints are reached, euthanize the animals and collect tissues (e.g., bone marrow, spleen, and small intestine) for histological analysis of tissue damage and apoptosis (e.g., TUNEL staining).

-

Blood samples can be collected for complete blood counts to assess myelosuppression.

-

Conclusion and Future Perspectives

This compound represents a significant advancement in the development of p53 inhibitors for chemoprotection. Its enhanced potency and stability make it a valuable tool for both basic research into the p53 signaling pathway and preclinical studies aimed at mitigating the side effects of cancer therapy. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of this promising compound.

Future research in this area will likely focus on the development of second-generation inhibitors with improved pharmacokinetic profiles and even greater specificity. Furthermore, the exploration of targeted delivery systems to selectively deliver p53 inhibitors to healthy tissues could further enhance their therapeutic index. The continued investigation of compounds like this compound holds the potential to significantly improve the quality of life for cancer patients by making chemotherapy safer and more tolerable.

References

- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p53 and p21 Induction by Siremadlin. BenchChem.

- U.S. National Library of Medicine. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. NINGBO INNO PHARMCHEM CO.,LTD.

- U.S. National Library of Medicine. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- U.S. National Library of Medicine. (2013). Cell Viability Assays - Assay Guidance Manual.

- ResearchGate. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.

- BenchChem. (2025).

- T. Horton. (1994). MTT Cell Assay Protocol.

- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica.

- Open Access Research. (2023). The development of carcinoma chemotherapy prevention agents using animal models. Open Access Research.

- Wikipedia. (n.d.). Gewald reaction. Wikipedia.

- ResearchGate. (n.d.). Western blot analysis for p53 and p21 in tumor cell lines treated with....

- ResearchGate. (n.d.). Western blot analysis of Bcl-2, p53, p21, caspase-3 and P-gp protein....

- ResearchGate. (n.d.). Western blot analysis showing the protein levels of p53, p21, and Bax....

- Cayman Chemical. (n.d.). p-nitro-Pifithrin-α. Cayman Chemical.

- APExBIO. (n.d.). p-nitro-Cyclic Pifithrin-α. APExBIO.

-

U.S. National Library of Medicine. (n.d.). 2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][8][9]benzothiazole. PubChem.

- ResearchGate. (n.d.). Western blot analysis of p21, cleaved-caspase 3, and cleaved-caspase 9....

- ResearchGate. (2025). Novel Cyclized Pifithrin-α p53 Inactivators: Synthesis and Biological Studies.

- BenchChem. (2025). Application Notes and Protocols for In-Vivo Animal Model Experiments with DHFR Inhibitors. BenchChem.

-

ResearchGate. (n.d.). 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][8][9]benzothiazole. ResearchGate.

- Hindawi. (n.d.). Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy. Hindawi.

- MedChemExpress. (n.d.). Pifithrin-α, p-Nitro, Cyclic (PFN-α) | p53 Inhibitor. MedChemExpress.

- Abcam. (n.d.). Cyclic pifithrin-alpha-p-nitro, transcriptional p53 inhibitor (CAS 60477-38-5). Abcam.

- ResearchGate. (n.d.). (PDF) Small Animal Consensus Statement on Safe Use of Cytotoxic Chemotherapeutics in Veterinary Practice.

- Sigma-Aldrich. (n.d.). Pifithrin-α, p-Nitro, Cyclic. Sigma-Aldrich.

- Santa Cruz Biotechnology. (n.d.). Pifithrin-α, p-nitro, cyclic | CAS 60477-38-5. Santa Cruz Biotechnology.

- YouTube. (2023). pifithrin-α. YouTube.

- U.S. National Library of Medicine. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators.

-

ChemicalBook. (n.d.). 2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][8][9]benzothiazole. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pifithrin-a, p -Nitro, Cyclic [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

- 13. 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. atcc.org [atcc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

p-nitro-Pifithrin-alpha chemical structure and properties

An In-Depth Technical Guide to p-nitro-Pifithrin-alpha

Executive Summary

This guide provides a comprehensive technical overview of this compound (p-nitro-PFT-α), a potent chemical modulator of the p53 tumor suppressor pathway. We will dissect its chemical identity, distinguishing between the commonly used pro-drug and its more stable, active cyclic form. The core of this document details its mechanism as a post-transcriptional inhibitor of p53, its primary applications in neuroprotection and cancer research, and critical, often-overlooked off-target activities. By synthesizing peer-reviewed data with field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this compound with precision and scientific integrity.

Introduction: The p53 Pathway and the Rationale for its Inhibition

The tumor suppressor protein p53, often termed the "guardian of the genome," is a critical transcription factor that responds to cellular stress, such as DNA damage.[1] Upon activation, p53 orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and DNA repair, thereby preventing the propagation of damaged cells.[2] While this function is essential for tumor suppression, its overactivation in non-cancerous contexts, such as during chemotherapy, radiation treatment, or in neurodegenerative conditions, can lead to the unwanted death of healthy cells.[3][4][5]

This dual role of p53 necessitates the development of chemical tools that can temporarily and reversibly inhibit its function. Pifithrin-alpha (PFT-α) was among the first small molecules identified for this purpose.[3] The subject of this guide, this compound, is a derivative designed for enhanced potency and stability, offering researchers a more robust tool for investigating and controlling p53-dependent processes.[6]

Chemical Identity and Properties: A Tale of Two Forms

A frequent point of confusion in the literature and among suppliers is the distinction between two related forms of the compound. Understanding this difference is critical for experimental design and interpretation.

-

p-nitro-Pifithrin-α (Pro-drug): This is the open-chain, ethanone form. In biological media, it is slowly converted into its more potent, cyclized form with a half-life of approximately 8 hours.[6] This form is often recommended for in vivo studies.[7][8]

-

p-nitro-Pifithrin-α, Cyclic (Active Form): This is the stable, imidazo[2,1-b]benzothiazole derivative formed via intramolecular cyclization.[9] It is the biologically active molecule responsible for p53 inhibition and exhibits a significantly longer half-life and greater potency than the original Pifithrin-α.[7][10] This is the form typically used for in vitro cellular assays.

The structural relationship is a key consideration. The pro-drug acts as a delivery vehicle that converts to the active compound under physiological conditions. For direct and immediate effects in cell culture, the use of the cyclic form is preferable.

Data Presentation: Chemical and Physical Properties

| Property | p-nitro-Pifithrin-α (Pro-drug) | p-nitro-Pifithrin-α, Cyclic (Active Form) |

| IUPAC Name | 1-(4-nitrophenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)-ethanone, monohydrobromide[6] | 2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][10]benzothiazole |

| Synonyms | p-nitro-PFT-α | Cyclic pifithrin-alpha-p-nitro, p-nitro-Cyclic PFT-α[10][11] |

| CAS Number | 389850-21-9[6][12][13] | 60477-38-5[7][10] |

| Molecular Formula | C₁₅H₁₅N₃O₃S • HBr[6] | C₁₅H₁₃N₃O₂S[7][10] |

| Molecular Weight | 398.3 g/mol [6] | 299.35 g/mol [7][10] |

| Appearance | Crystalline solid[6] | Solid |

| Purity | ≥95%[6] | >99% |

| Solubility | DMSO (1 mg/ml), DMF (1 mg/ml)[6] | DMSO (up to 10 mM) |

| Storage | -20°C, protect from light, desiccate[6] | -20°C, protect from light, desiccate[14] |

Mechanism of Action: A Post-Transcriptional Modulator of p53

p-nitro-Pifithrin-α, in its active cyclic form, inhibits p53 through a nuanced mechanism. It does not function as a simple upstream blocker. Key mechanistic insights reveal that it acts downstream of p53's stress-induced activation.

Specifically, the compound inhibits the transcriptional activity of p53, preventing it from activating target genes responsible for apoptosis (e.g., Bax) and cell cycle arrest (e.g., p21/WAF1).[3][6][15] A crucial piece of evidence supporting its downstream action is that it does not prevent the phosphorylation of p53 at Serine 15 —a key post-translational modification that stabilizes and activates p53 in response to DNA damage.[11][15][16][17] This indicates that p-nitro-PFT-α interferes with the ability of activated p53 to bind to DNA or recruit the necessary transcriptional machinery, rather than preventing its initial activation.

This mode of action makes it a powerful tool for dissecting the consequences of p53 activation separately from the activation event itself. The cyclic p-nitro variant is approximately one order of magnitude more potent than the original Pifithrin-α, with a reported ED₅₀ of 30 nM for protecting cortical neurons from etoposide-induced apoptosis.[11][15][17]

Core Applications and Field Insights

The unique properties of p-nitro-PFT-α have led to its adoption in several key research areas.

-

Neuroprotection: This is one of the most well-documented applications. The compound potently protects cultured neurons from p53-dependent apoptosis triggered by DNA-damaging agents, glutamate toxicity, and amyloid β-peptide, making it a valuable tool for modeling neurodegenerative diseases.[3][11][16]

-

Oncology: In cancer research, its primary utility is twofold. First, it can be used to protect normal, non-cancerous tissues from the p53-mediated cytotoxic effects of chemotherapy and radiation.[3] Second, it allows researchers to study the specific contributions of the p53 pathway in cancer cell lines by selectively turning it "off" and observing the resulting cellular behavior.

-

Metabolic Research: Studies have shown that p-nitro-PFT-α can attenuate high-fat diet-induced steatosis (fatty liver), oxidative stress, and liver injury in animal models.[6][16] This suggests a role for p53 in metabolic dysregulation, opening new avenues for investigation.

-

Stem Cell Biology: The compound has been used to reduce UV-induced apoptosis in mouse embryonic stem cells and to increase the efficiency of reprogramming fibroblasts into induced pluripotent stem cells (iPSCs), likely by suppressing p53-mediated cell cycle arrest or apoptosis during the stressful reprogramming process.[14]

Critical Considerations and Off-Target Activities

A Senior Scientist's perspective demands a critical evaluation of a tool's limitations. While potent, p-nitro-PFT-α is not perfectly specific, and awareness of its off-target effects is paramount for rigorous experimental design.

-

Aryl Hydrocarbon Receptor (AhR) Agonism: Pifithrin-α and its derivatives are potent agonists of the Aryl Hydrocarbon Receptor (AhR).[4] This is a significant, p53-independent activity that can lead to the transcription of a separate suite of genes, including metabolic enzymes like CYP1A1.[4] This activity can also induce an antioxidant response via the AHR-Nrf2 axis, which could confound studies on oxidative stress.[1][18]

-

Other Signaling Pathways: The parent compound, PFT-α, has been shown to suppress the heat shock response via Heat Shock Factor 1 (HSF1) and interfere with glucocorticoid receptor signaling.[3][5] These p53-independent effects must be considered when interpreting results.

-

In Vitro vs. In Vivo Efficacy: There is a critical distinction for in-life studies. The highly potent cyclic form of p-nitro-PFT-α has been reported to be ineffective when administered in vivo.[7][8][15] For animal studies, the pro-drug form (p-nitro-Pifithrin-α, CAS 389850-21-9) is the appropriate choice, as it converts to the active form under physiological conditions.[7][8]

The promiscuity of this compound means that attributing an observed effect solely to p53 inhibition requires careful controls, such as using p53-null cell lines, to confirm that the effect is indeed p53-dependent.

Experimental Protocols and Best Practices

Adherence to validated protocols is essential for reproducibility and data integrity.

Protocol 1: Reconstitution and Storage of Stock Solutions

-

Causality: The compound has low aqueous solubility and is light-sensitive. Using an appropriate organic solvent and proper storage conditions is critical to maintaining its chemical integrity and activity.

-

Methodology:

-

Centrifuge the vial briefly to ensure all powder is at the bottom.

-

Aseptically add sterile, anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM for the cyclic form). Vortex gently until fully dissolved.

-

Create small-volume working aliquots in sterile, light-protecting (amber) microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[15]

-

Store aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months.[7] For maximum confidence, some labs prefer to prepare fresh solutions more frequently.[17]

-

Protocol 2: In Vitro Treatment of Cell Cultures

-

Causality: To ensure consistent cellular exposure and minimize solvent-induced artifacts, the final concentration of DMSO must be kept low and uniform across all experimental conditions, including vehicle controls.

-

Methodology:

-

Culture cells to the desired confluency in appropriate multi-well plates.

-

On the day of the experiment, thaw a working aliquot of the p-nitro-PFT-α stock solution.

-

Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

-

Crucially, prepare a vehicle control medium containing the same final concentration of DMSO that will be in the highest-concentration treatment well. This is a self-validating step to ensure any observed effects are due to the compound, not the solvent. A final DMSO concentration of <0.1% is recommended.[14]

-

Remove the old medium from the cells and replace it with the medium containing the compound or the vehicle control.

-

Incubate for the desired experimental duration before proceeding to endpoint analysis.

-

Protocol 3: Validation of p53 Inhibition via Western Blot

-

Causality: A functional readout is required to confirm that the compound is inhibiting p53 activity. Since p-nitro-PFT-α blocks p53's transcriptional activity, a robust validation method is to measure the protein levels of a key p53 target gene, such as p21.

-

Methodology:

-

Seed cells and allow them to adhere.

-

Pre-treat one set of cells with the desired concentration of p-nitro-PFT-α and another with a vehicle control for 1-2 hours.

-

Induce p53 activation in both pre-treated sets using a DNA-damaging agent (e.g., Etoposide). Include a non-induced control.

-

After an appropriate incubation period (e.g., 8-24 hours), harvest the cells and prepare protein lysates.

-

Perform SDS-PAGE and Western blot analysis.

-

Probe membranes with primary antibodies against p21, total p53, and a loading control (e.g., β-actin or GAPDH).

-

Expected Outcome: In the cells treated with the p53 activator alone, p21 levels should be strongly induced. In the cells pre-treated with p-nitro-PFT-α, this induction of p21 should be significantly blunted or abolished, confirming functional inhibition of p53's transcriptional activity.

-

Conclusion: Synthesizing the Evidence

This compound is a powerful and significantly improved second-generation inhibitor of the p53 pathway. Its enhanced potency and stability, particularly in its cyclic form, make it an invaluable tool for the in vitro study of p53-dependent processes ranging from neurodegeneration to cancer biology. However, its utility is matched by its complexity. Users must remain vigilant of its significant p53-independent activities, most notably its agonism of the aryl hydrocarbon receptor, and select the appropriate chemical form (pro-drug vs. active cyclic) based on the experimental system (in vivo vs. in vitro). By employing rigorous controls and acknowledging its polypharmacology, researchers can confidently leverage this compound to generate high-impact, reproducible data and further unravel the complexities of the p53 signaling network.

References

-

Abcam. Cyclic pifithrin-alpha-p-nitro, transcriptional p53 inhibitor (CAS 60477-38-5).

-

Cayman Chemical. p-nitro-Pifithrin-α.

-

Santa Cruz Biotechnology. Pifithrin-α, p-nitro, cyclic (CAS 60477-38-5).

-

Sigma-Aldrich. Pifithrin-α, p-Nitro, Cyclic.

-

APExBIO. p-nitro-Cyclic Pifithrin-α.

-

Selleck Chemicals. Pifithrin-α, p-Nitro, Cyclic.

-

Sigma-Aldrich. Pifithrin-α, p-Nitro, Cyclic - Product Information.

-

Biomol. p-nitro-Cyclic Pifithrin-alpha | CAS 60477-38-5 | Cayman Chemical.

-

ChemBK. p-nitro-Pifithrin-α.

-

Selleck Chemicals. Pifithrin-α (PFTα) Hhydrobromide.

-

Thermo Fisher Scientific. Pifithrin-alpha, p-Nitro hydrobromide.

-

Online Inhibitor. Pifithrin-α (PFTα): Advanced Strategies for p53 Inhibition.

-

MedChemExpress. Pifithrin-α, p-Nitro, Cyclic (PFN-α).

-

Padel, S. et al. (2005). The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor. Journal of Biological Chemistry.

-

Peuget, S. et al. (2020). Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes. Scientific Reports.

-

ResearchGate. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes.

-

National Center for Biotechnology Information. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes.

-

MedChemExpress. p53 Inhibitor - Pifithrin-α hydrobromide.

-

STEMCELL Technologies. Cyclic Pifithrin-Alpha.

-

Murphy, P. J. et al. (2005). An evaluation of the ability of pifithrin-α and -β to inhibit p53 function in two wild-type p53 human tumor cell lines. Molecular Cancer Therapeutics.

-

ResearchGate. Inhibition of p53 activity by pifithrin-alpha dramatically reduces...

-

Scientific Laboratory Supplies. PIFITHRIN-#, P-NITRO, CYCLIC 1.

-

Komarov, P. G. et al. (2003). p53 inhibitor pifithrin alpha can suppress heat shock and glucocorticoid signaling pathways. Journal of Biological Chemistry.

Sources

- 1. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p53 inhibitor pifithrin alpha can suppress heat shock and glucocorticoid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Pifithrin-a, p -Nitro, Cyclic [sigmaaldrich.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. aacrjournals.org [aacrjournals.org]

- 10. scbt.com [scbt.com]

- 11. p-nitro-Cyclic Pifithrin-alpha | CAS 60477-38-5 | Cayman Chemical | Biomol.com [biomol.com]

- 12. chembk.com [chembk.com]

- 13. Pifithrin-alpha, p-Nitro hydrobromide, Thermo Scientific Chemicals 5 mg | Buy Online [thermofisher.com]

- 14. cdn.stemcell.com [cdn.stemcell.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. apexbt.com [apexbt.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: p-nitro-Pifithrin-alpha: Biological Functions and Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

p-nitro-Pifithrin-alpha (PFT-α) is a potent, cell-permeable small molecule inhibitor of the p53 tumor suppressor protein. As a derivative of its parent compound, Pifithrin-alpha, the p-nitro analog exhibits enhanced activity and a longer half-life, making it a valuable tool in cellular biology and a candidate for therapeutic exploration. This guide provides a comprehensive technical overview of its mechanism of action, diverse biological activities, off-target considerations, and practical experimental applications. We delve into the causality behind its function, offering field-proven insights and detailed protocols to empower researchers in leveraging this compound for their scientific inquiries.

Core Mechanism of Action: Post-Transcriptional Inhibition of p53

The tumor suppressor protein p53 is a critical transcription factor that responds to cellular stress signals, such as DNA damage or oncogene activation, by orchestrating cellular responses like cell cycle arrest, DNA repair, and apoptosis.[1][2][3] The primary and most well-characterized function of this compound is the inhibition of p53's transcriptional activity.

Unlike inhibitors that prevent p53 stabilization, p-nitro-PFT-α acts downstream. It behaves as a post-transcriptional activity inhibitor, meaning it does not prevent the accumulation of p53 protein or its phosphorylation at key residues like Serine 15 in response to cellular stress.[4][5][6] Instead, it is understood to interfere with the ability of activated p53 to bind to the promoter regions of its target genes, thereby blocking the transcription of downstream effectors like p21/WAF1 (cell cycle arrest) and Bax (apoptosis).[4][7][8]

This mechanism allows for the specific investigation of p53's transcriptional roles, separate from its transcription-independent functions.

Figure 1: Mechanism of p53 Inhibition. p-nitro-PFT-α blocks the transcriptional activation of target genes by stabilized p53.

Key Biological Functions and Activities

The inhibition of p53's transcriptional power grants p-nitro-PFT-α a diverse range of biological activities, making it a powerful modulator of cell fate.

Potent Neuroprotection

One of the most significant activities of p-nitro-PFT-α is its neuroprotective effect. In models of neuronal damage, such as exposure to the DNA-damaging agent etoposide, p-nitro-PFT-α protects cortical neurons from p53-dependent apoptosis.[5] Its cyclic form is reported to be an order of magnitude more potent than the original Pifithrin-alpha, with an effective dose (ED50) as low as 30 nM.[4][6] This makes it a critical tool for studying the role of p53 in neurodegenerative processes.

Attenuation of Liver Injury

In preclinical models of non-alcoholic fatty liver disease (NAFLD), p-nitro-PFT-α has been shown to attenuate steatosis (fatty liver), oxidative stress, and liver injury in mice fed a high-fat diet.[5][8][9] This suggests a role for p53 in the progression of metabolic liver disease, and positions p-nitro-PFT-α as a valuable probe for dissecting these pathways.

Improving Genomic Safety in CRISPR Editing

A recent and compelling application is in the field of gene editing. Treatment with p-nitro-PFT-α has been shown to reduce the frequency of large on-target deletions, chromosomal translocations, and aneuploidy in CRISPR-engineered human T cells.[10] This effect appears to be independent of p53, highlighting a novel activity that could be instrumental in improving the safety profile of clinical T cell therapies.[10]

Modulation of Apoptosis and Cell Cycle

By blocking the transcription of pro-apoptotic genes, p-nitro-PFT-α can protect various cell types from cell death induced by genotoxic agents.[7][11] Similarly, by preventing the induction of p21, it can inhibit p53-dependent cell cycle arrest.[7][8]

Quantitative Data Summary

| Activity | Metric | Value | Model System | Source(s) |

| Neuroprotection | ED₅₀ | 30 nM | Etoposide-induced death of mouse cortical neurons | [4][6] |

| TGF-β1 Suppression | Effective Conc. | 10 µM | Human proximal tubular cells (HK-2) | [8][9] |

| Cytotoxicity (Parent Cmpd.) | IC₅₀ | 12-29 µM | A2780 & HCT116 human cancer cell lines | [12] |

| TLR Induction Inhibition | Effective Conc. | 40 µM | PHA-stimulated T-lymphocytes | [13] |

Critical Experimental Considerations & Off-Target Effects

Trustworthiness in research necessitates acknowledging a compound's complexities. While potent, p-nitro-PFT-α is not without caveats that demand careful experimental design.

-

Chemical Stability and Conversion: The parent compound, Pifithrin-alpha, is known to be unstable in physiological media, rapidly converting to a cyclic derivative (PFT-β) with a half-life of about an hour.[12][14] Similarly, p-nitro-PFT-α is slowly converted into a more potent cyclized form in biological media, with a reported half-life of approximately 8 hours.[8] Causality Insight: This means that during long-term experiments (e.g., >8-12 hours), the active compound is likely a mixture of the original and the more potent cyclic form. Researchers must account for this conversion when interpreting results and consider replenishing the compound in the media for prolonged studies.

-

Aryl Hydrocarbon Receptor (AhR) Agonism: Pifithrin-alpha is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[15] This activity is independent of its effects on p53.[15][16] Causality Insight: AhR activation can influence a wide range of cellular processes, including metabolism and inflammation. Therefore, when studying pathways where AhR may be active, it is crucial to design control experiments to discern whether the observed effects are due to p53 inhibition, AhR activation, or both.

-

Context-Dependent Activity: The inhibitory effect of PFT-α on p53-dependent transcription can be highly dependent on the specific target gene and the cellular context.[16][17] It does not act as a universal "off switch" for all p53 functions. This underscores the importance of validating its effect on specific genes of interest within the experimental system being used.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol provides a self-validating system to quantify the neuroprotective activity of this compound against a genotoxic agent.

Objective: To determine the effective concentration of p-nitro-PFT-α for protecting primary cortical neurons from etoposide-induced apoptosis.

Methodology:

-

Cell Culture:

-

Isolate and culture primary cortical neurons from E15.5 mouse embryos according to standard protocols.

-

Plate neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

-

Maintain in Neurobasal medium supplemented with B27 and L-glutamine for 4-5 days to allow for maturation.

-

-

Treatment Protocol:

-

Prepare a 10 mM stock solution of p-nitro-Pifithrin-α in DMSO.

-

Pre-treatment: One hour prior to inducing damage, treat neurons with a serial dilution of p-nitro-PFT-α (e.g., 1 nM to 1 µM). Include a "Vehicle Control" group treated with DMSO alone.

-

Damage Induction: Add etoposide to a final concentration of 10 µM to all wells except the "No Damage Control" group.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Endpoint Analysis (Cell Viability):

-

Use a live/dead viability assay (e.g., Calcein-AM and Ethidium homodimer-1).

-

Wash cells gently with warm PBS.

-

Add the staining solution containing both dyes to each well and incubate for 30 minutes.

-

Data Acquisition: Image the wells using a fluorescence microscope with appropriate filters. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium homodimer-1).

-

Quantification: Use image analysis software (e.g., ImageJ) to count the number of live and dead cells in multiple fields per well. Calculate the percentage of viable cells for each condition.

-

-

Self-Validation & Controls:

-

No Damage Control: Neurons treated with neither etoposide nor p-nitro-PFT-α. (Establishes baseline viability).

-

Etoposide Only Control: Neurons treated with etoposide and vehicle (DMSO). (Establishes maximum damage).

-

Vehicle Control: Neurons treated with the highest concentration of DMSO used for drug dilution. (Ensures vehicle is not toxic).

-

Figure 2: Experimental workflow for the neuroprotection assay.

Conclusion and Future Directions

This compound is a powerful and multifaceted chemical probe. Its primary role as a potent post-transcriptional inhibitor of p53 provides a nuanced tool for dissecting the "guardian of the genome's" complex functions. However, its utility extends beyond this, with demonstrated efficacy in neuroprotection, liver disease models, and even enhancing the safety of gene editing technologies.

For the drug development professional and the basic researcher alike, a thorough understanding of its mechanism, biological activities, and, critically, its limitations and off-target effects is paramount. The instability in media and the potent AhR agonism are not mere footnotes but essential parameters for designing robust, reproducible, and accurately interpreted experiments. Future research should continue to explore its p53-independent activities and refine its structure to potentially separate these functions, paving the way for more specific and therapeutically viable molecules.

References

-

Title: Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: p53 signaling pathway Source: Cusabio URL: [Link]

-

Title: p53 Signaling Pathway Source: Creative Biolabs URL: [Link]

-

Title: Pifithrin-alpha - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

-

Title: The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: An evaluation of the ability of pifithrin-α and -β to inhibit p53 function in two wild-type p53 human tumor cell lines Source: AACR Journals URL: [Link]

-

Title: Human p53 Assay Kit Source: Indigo Biosciences URL: [Link]

-

Title: Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy Source: Neurobiology of Disease URL: [Link]

-

Title: Human p53 Transcription Factor Activity Assay Kit Source: RayBiotech URL: [Link]

-

Title: Modulation of TCR stimulation and pifithrin-α improves the genomic safety profile of CRISPR-engineered human T cells Source: PubMed Central URL: [Link]

-

Title: Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes Source: ResearchGate URL: [Link]

-

Title: Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes Source: PubMed URL: [Link]

-

Title: Inhibition of p53 activity by pifithrin-alpha dramatically reduces... Source: ResearchGate URL: [Link]

Sources

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Modulation of TCR stimulation and pifithrin-α improves the genomic safety profile of CRISPR-engineered human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. stemcell.com [stemcell.com]

- 15. The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Permeability of p-nitro-Pifithrin-alpha

Abstract

p-nitro-Pifithrin-alpha (p-nitro-PFT-α) is a potent, cell-permeable analog of the p53 inhibitor Pifithrin-alpha. Its ability to modulate the p53 pathway makes it a valuable tool in cancer research and neuroprotection studies. However, the efficacy of any intracellularly acting agent is fundamentally dependent on its ability to cross the cell membrane and accumulate at its site of action. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cellular uptake and permeability of p-nitro-PFT-α. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for key assays, and offer insights into the interpretation of integrated data sets. A critical consideration addressed herein is the compound's chemical stability in biological media, a factor that significantly influences experimental design and data interpretation.

Introduction: The Critical Role of Permeability in Drug Efficacy

The tumor suppressor protein p53 is a central regulator of cell cycle arrest and apoptosis, and its dysfunction is a hallmark of many cancers. Small molecules that inhibit p53, such as Pifithrin-alpha (PFT-α), have emerged as critical research tools and potential therapeutic agents for protecting healthy cells from the side effects of chemotherapy or for mitigating neuronal damage.[1][2][3] this compound is an analog developed for enhanced potency; it has been shown to block p53-mediated gene expression and apoptosis at concentrations ten-fold lower than the parent compound.[4]

The biological activity of p-nitro-PFT-α is contingent upon its ability to traverse the plasma membrane and reach its intracellular targets. Therefore, a thorough understanding of its permeability characteristics is not merely an academic exercise but a prerequisite for designing effective experiments and predicting in vivo behavior. This guide outlines a multi-faceted approach to characterizing the permeability of p-nitro-PFT-α, from initial screens of passive diffusion to complex cell-based models that account for active transport phenomena.

Physicochemical Profile and In Vitro Stability

A compound's permeability is intrinsically linked to its physicochemical properties. While p-nitro-PFT-α is designed to be cell-permeable, its behavior in aqueous biological environments is complex.

A critical consideration is the compound's stability. When incubated in biological media, p-nitro-PFT-α is slowly converted into its more potent, cyclized form, p-nitro cyclic Pifithrin-α. This conversion has a reported half-life (t½) of approximately 8 hours.[4] The cyclic form itself is also cell-permeable and exhibits a longer half-life and higher potency in vitro.[5][6][7] This transformation is a pivotal factor in experimental design; assays lasting several hours will involve a mixture of both the parent compound and its more active cyclic derivative. Researchers must be aware that the observed biological effects may be attributable to this mixture.

| Property | Value | Source |

| Formal Name | 1-(4-nitrophenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)-ethanone, monohydrobromide | [4] |

| Molecular Formula | C₁₅H₁₅N₃O₃S • HBr | [4] |

| Molecular Weight | 398.3 g/mol | [4] |

| Solubility | Soluble in DMSO and DMF (~1 mg/mL) | [4] |

| Stability | Slowly converts to cyclic form in biological media (t½ ≈ 8 h) | [4] |

A Tiered Strategy for Permeability Assessment

A logical, tiered approach is recommended to build a comprehensive permeability profile efficiently. This strategy begins with a simple, high-throughput model for passive diffusion and progresses to more complex, biologically relevant cell-based systems.

Caption: A tiered workflow for assessing compound permeability.

The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a first-line, cell-free assay to specifically assess a compound's ability to cross a lipid barrier via passive diffusion.[8][9] This is a cost-effective, high-throughput method that provides a foundational understanding of the molecule's lipophilicity and membrane-crossing potential without the complexities of cellular metabolism or active transport.[8][10]

Causality Behind the Method

By isolating passive diffusion, PAMPA provides a clear baseline. If p-nitro-PFT-α shows high permeability in this assay, it suggests the molecule has favorable physicochemical properties for membrane traversal. If subsequent cell-based assays show lower permeability, it strongly implies the involvement of other mechanisms, such as active efflux.[9][11]

Experimental Protocol: PAMPA

-

Reagent Preparation:

-

Prepare a 1% (w/v) lecithin in dodecane solution. Sonicate until fully dissolved.[10]

-

Prepare Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Prepare the test compound stock solution (e.g., 10 mM in DMSO). The final assay concentration is typically 10-100 µM, with the final DMSO concentration kept below 1%.[10]

-

-

Assay Plate Preparation:

-

The PAMPA system uses a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.

-

Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.[10]

-

-

Permeability Experiment:

-

Add 300 µL of PBS to each well of the acceptor plate.

-

Prepare the final dosing solution of p-nitro-PFT-α in PBS. Add 150 µL of this solution to the donor plate wells.

-

Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

-

Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[9][11] Include wells for high and low permeability control compounds (e.g., testosterone and atenolol).

-

-

Sample Analysis:

-

After incubation, separate the plates.

-

Collect samples from both the donor and acceptor wells.

-

Quantify the concentration of p-nitro-PFT-α in each sample using a validated analytical method, typically LC-MS/MS or HPLC-UV.

-

-

Data Calculation:

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * time)

-

Where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, Area is the membrane surface area, and time is the incubation time in seconds.

-

The Caco-2 Permeability Assay

To investigate the role of active transport mechanisms and to better model in vivo intestinal absorption, the Caco-2 permeability assay is the gold standard.[12][13] Caco-2 cells are a human colon adenocarcinoma line that, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[13][14]

Causality Behind the Method

This assay provides two critical pieces of information. First, it measures permeability in a more biologically relevant system. Second, by measuring transport in both directions—from the apical (lumenal) to the basolateral (blood) side (A→B) and vice versa (B→A)—it can identify if the compound is a substrate for active efflux.[15] An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.[14][15]

Caption: Diagram of a Caco-2 Transwell insert.

Experimental Protocol: Caco-2 Permeability

-

Cell Culture and Seeding:

-

Culture Caco-2 cells according to standard protocols.

-

Seed cells onto Transwell inserts (e.g., 24-well format) at an appropriate density.

-

Culture the cells for 21-25 days to allow for full differentiation and formation of a confluent monolayer.[14]

-

-

Monolayer Integrity Verification (Self-Validation):

-

Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a volt-ohm meter. TEER values should be above a pre-determined threshold (e.g., ≥200 Ω·cm²) to confirm tight junction integrity.[16]

-

Alternatively, perform a Lucifer Yellow rejection assay. High rejection rates confirm monolayer integrity.[14] Do not use monolayers that fail this quality control step.

-

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution).

-

For A→B permeability: Add the dosing solution containing p-nitro-PFT-α to the apical chamber and fresh transport buffer to the basolateral chamber.

-

For B→A permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]

-

At the end of the incubation, take samples from the receiver compartment for analysis. A sample from the donor compartment at t=0 is also taken to determine the initial concentration.

-

-

Sample Analysis and Calculation:

-

Quantify compound concentration in all samples by LC-MS/MS.

-

Calculate the Papp value for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[15]

-

Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

-

Caption: Potential transport routes across a cell monolayer.

Quantifying Intracellular Accumulation

While permeability assays measure the rate of transport across a monolayer, it is often necessary to quantify the amount of compound that accumulates within the cells. This is particularly relevant for compounds like p-nitro-PFT-α that have an intracellular target.

Method 1: HPLC-Based Quantification

This method provides a robust, quantitative measure of the total intracellular drug concentration.

-

Cell Culture and Treatment:

-

Plate cells (e.g., a relevant cancer cell line or neuronal cells) in a multi-well plate (e.g., 6-well or 12-well) and grow to desired confluency.

-

Treat the cells with a known concentration of p-nitro-PFT-α for a specific duration (e.g., 2, 4, 8 hours).

-

-

Cell Harvesting and Lysis:

-

After incubation, aspirate the media and wash the cells three times with ice-cold PBS to remove any extracellular compound. This step is critical to prevent overestimation of intracellular content.

-

Lyse the cells. A common method is to add a fixed volume of ice-cold methanol or a solution of 0.1 M perchloric acid, followed by scraping the cells.[17] Sonication can also be used to ensure complete cell disruption.[17][18]

-

-

Sample Preparation:

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and cell debris.[17]

-

Carefully collect the supernatant, which contains the solubilized compound.[17]

-

Filter the supernatant through a 0.22 µm filter before analysis.

-

In a parallel set of wells, count the number of cells or measure the total protein content (e.g., via BCA assay) to normalize the drug concentration.

-

-

HPLC Analysis:

-

Analyze the prepared samples using a validated HPLC method with UV or MS detection to determine the concentration of p-nitro-PFT-α (and its cyclic form, if a suitable standard is available).

-

The final data should be expressed as the amount of drug per million cells or per milligram of protein.

-

Method 2: Fluorescence Microscopy

Fluorescence microscopy offers a powerful way to visualize the uptake and subcellular localization of a compound.[19][20] This provides qualitative or semi-quantitative data that complements the quantitative results from HPLC.

The intrinsic fluorescence of p-nitro-PFT-α is not well-documented. If the compound is not sufficiently fluorescent, this method is not directly applicable. The synthesis of a fluorescently-tagged analog could be an option, but it is crucial to recognize that the addition of a fluorophore can significantly alter the compound's size, lipophilicity, and permeability characteristics. Therefore, data from a tagged analog should be interpreted with caution and ideally validated against quantitative methods using the untagged compound. If visualization is pursued, confocal microscopy is recommended to reduce out-of-focus light and improve image quality, allowing for better determination of intracellular localization.[20][21]

Integrated Data Interpretation

The true power of this tiered approach lies in the integration of data from all assays.

| Assay | Hypothetical Result for p-nitro-PFT-α | Interpretation |

| PAMPA | High Papp (e.g., >10 x 10⁻⁶ cm/s) | The compound is lipophilic and can readily cross a lipid membrane via passive diffusion. |

| Caco-2 (A→B) | Moderate Papp (e.g., 2-5 x 10⁻⁶ cm/s) | Permeability is lower than in PAMPA, suggesting a barrier beyond simple passive diffusion. |

| Caco-2 (B→A) | High Papp (e.g., >10 x 10⁻⁶ cm/s) | Transport out of the cell is significantly faster than transport into the cell. |

| Caco-2 Efflux Ratio | > 2 (e.g., 4.0) | The compound is a substrate for an active efflux transporter (e.g., P-gp), which actively pumps it out of the cell, limiting net accumulation. |

| HPLC Accumulation | Detectable intracellular concentration | Confirms the compound can enter cells despite efflux. The level of accumulation will be a net result of passive influx and active efflux. |

This integrated profile suggests that while p-nitro-PFT-α can passively enter cells due to its favorable physicochemical properties, its intracellular concentration and trans-epithelial transport are likely limited by active efflux mechanisms. This has significant implications for its use in in vivo models, particularly for oral bioavailability and penetration of the blood-brain barrier, which is rich in efflux transporters.[22]

Conclusion and Future Directions

This guide provides a robust, logical, and technically detailed framework for assessing the cellular uptake and permeability of this compound. By employing a tiered strategy from simple artificial membranes to complex cell-based models, researchers can build a comprehensive profile of the compound's transport characteristics. Key takeaways include the critical importance of monitoring monolayer integrity in Caco-2 assays and accounting for the compound's conversion to its cyclic form in biological media.

Future work should focus on identifying the specific efflux transporters involved (e.g., using P-gp inhibitors like verapamil in the Caco-2 assay) and correlating these in vitro permeability data with pharmacokinetic and pharmacodynamic studies in vivo. Such a comprehensive understanding is essential for optimizing the therapeutic potential of this promising class of p53 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pifithrin-alpha inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Cyclic pifithrin-alpha-p-nitro, transcriptional p53 inhibitor (CAS 60477-38-5) | Abcam [abcam.com]

- 7. scbt.com [scbt.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. PAMPA | Evotec [evotec.com]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 13. enamine.net [enamine.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Caco-2 Permeability | Evotec [evotec.com]

- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 17. cores.emory.edu [cores.emory.edu]

- 18. reddit.com [reddit.com]

- 19. microscopist.co.uk [microscopist.co.uk]

- 20. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - ProQuest [proquest.com]

- 21. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PDGFR-α Inhibition Preserves Blood-Brain Barrier after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of p53 Inhibition: A Technical Guide to p-nitro-Pifithrin-alpha

Abstract

The tumor suppressor protein p53 stands as a linchpin in cellular defense, orchestrating responses to a myriad of stressors to maintain genomic integrity. Its frequent inactivation in human cancers has made it a prime target for therapeutic intervention. Among the chemical probes developed to modulate its activity, p-nitro-Pifithrin-alpha (p-nitro-PFT-α) has emerged as a potent, cell-permeable inhibitor of p53. This technical guide provides an in-depth review of p-nitro-PFT-α, moving beyond a mere cataloging of facts to offer a causal understanding of its chemical properties, mechanism of action, and diverse applications. We will delve into detailed experimental protocols, quantitative efficacy data, and the critical consideration of its p53-independent effects, equipping researchers, scientists, and drug development professionals with the knowledge to effectively harness this molecule in their investigations.

Introduction: The Rationale for p53 Inhibition and the Advent of Pifithrins

The p53 protein functions as a critical transcription factor that, in response to cellular stress such as DNA damage or oncogene activation, can trigger cell cycle arrest, senescence, or apoptosis[1]. While restoration of p53 function is a key strategy in cancer therapy, there are contexts, such as protecting normal tissues from the cytotoxic effects of chemotherapy and radiotherapy, where transient p53 inhibition is desirable[2]. This led to the discovery of Pifithrin-alpha (PFT-α), a small molecule identified for its ability to block p53-dependent transcriptional activation and apoptosis[3].